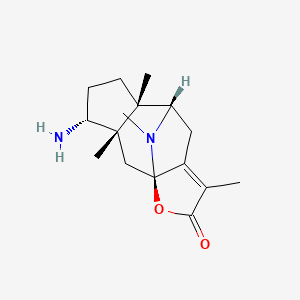
Hederacine B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hederacine B is an alkaloid isolated from Glechoma hederaceae. It has a role as a metabolite. It is an alkaloid, a gamma-lactone and a monocarboxylic acid.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- Synthesis Progress : Hederacines A and B synthesis involves an approach with an allylic cyanate-to-isocyanate rearrangement, eneyne ring-closing metathesis, and a transannular reaction, contributing to advancements in organic synthetic methods (Yamashita et al., 2011).
- Structure Elucidation : Hederacine B, isolated from Glechoma hederaceae, was structurally identified using UV, IR, MS, and NMR analyses, adding to the knowledge of natural alkaloid structures (Kumarasamy et al., 2003).
Biological and Pharmacological Activities
- Cytotoxic Activity : this compound exhibited cytotoxic activity against colon cancer cells (CaCo-2), providing insights into potential anticancer applications (Kumarasamy et al., 2006).
- Identification in Medicinal Plants : The presence of this compound in Leonotis nepetifolia indicates potential medicinal applications, particularly in cancer treatment (Shirsat, 2022).
- Analogue Synthesis for Cancer Therapy : Synthesis of C(9) hydroxy analogues of hederacines A and B is aimed at developing new compounds for cancer therapy (Seah & Robertson, 2020).
Miscellaneous Studies
- Tooth Movement Effects : Hederacine impacts alveolar bone resorption and increases ADRB2 and RANKL expression during orthodontic tooth movement, suggesting implications in dental research (Tian et al., 2023).
- Cell Apoptosis Mechanisms : Hederacine's role in apoptosis involves intracellular glutathione depletion and reactive oxygen species generation, which is important in understanding its mechanism of action in cell death (Huat & Swamy, 2003).
Propiedades
Fórmula molecular |
C16H24N2O2 |
|---|---|
Peso molecular |
276.37 g/mol |
Nombre IUPAC |
(1R,3S,4R,7S,8S)-4-amino-3,7,11,14-tetramethyl-13-oxa-14-azatetracyclo[6.5.1.01,10.03,7]tetradec-10-en-12-one |
InChI |
InChI=1S/C16H24N2O2/c1-9-10-7-12-14(2)6-5-11(17)15(14,3)8-16(10,18(12)4)20-13(9)19/h11-12H,5-8,17H2,1-4H3/t11-,12+,14-,15-,16-/m1/s1 |
Clave InChI |
BVSWLVMJRQRUFY-UDUPFKKZSA-N |
SMILES isomérico |
CC1=C2C[C@H]3[C@]4(CC[C@H]([C@]4(C[C@@]2(N3C)OC1=O)C)N)C |
SMILES canónico |
CC1=C2CC3C4(CCC(C4(CC2(N3C)OC1=O)C)N)C |
Sinónimos |
hederacine B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


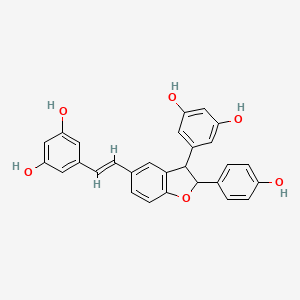

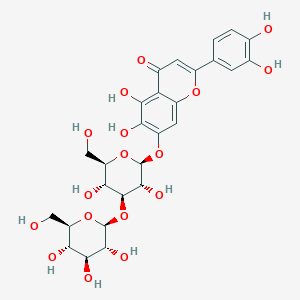
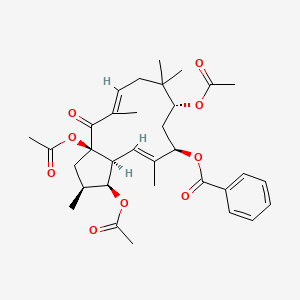
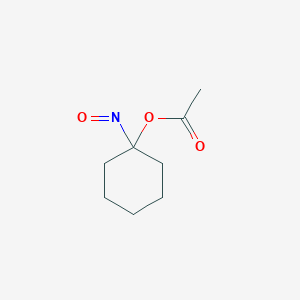


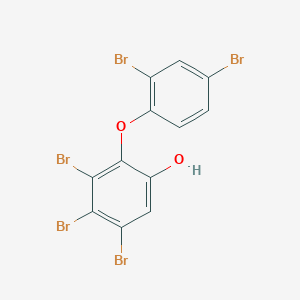

![N-[4-methyl-5-[2-(4-methylanilino)-4-thiazolyl]-2-thiazolyl]-2-furancarboxamide](/img/structure/B1246931.png)
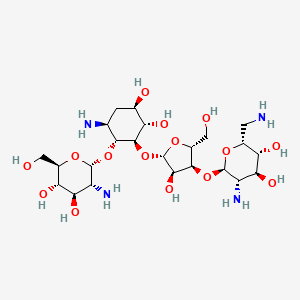
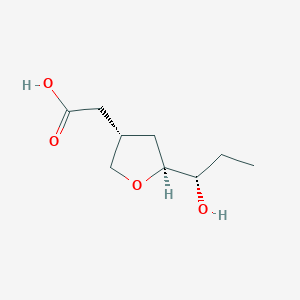
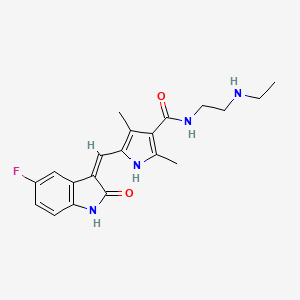
![N-[(5S,8S)-5,8-dimethyl-1-oxo-6,7-dihydro-5H-pyrrolizin-3-yl]-3-methylbut-2-enamide](/img/structure/B1246937.png)
